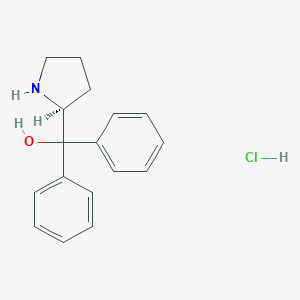

(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride

Description

(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride is a chiral organic compound characterized by a pyrrolidine ring (a five-membered amine) substituted with a diphenylmethanol group and a hydrochloride salt. The (S)-configuration at the stereocenter distinguishes it from enantiomeric forms, which may exhibit divergent biological activities. This compound is structurally related to psychoactive substances and intermediates in pharmaceutical synthesis, where stereochemistry and substituents critically influence receptor binding and pharmacokinetics .

Key features:

- Molecular formula: Likely $ C{17}H{20}ClNO $ (inferred from analogs like (R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride, $ C{11}H{16}ClNO $) .

- Functional groups: Pyrrolidine (secondary amine), diphenylmethanol (alcohol), and hydrochloride (counterion).

- Applications: Potential use as a synthetic intermediate for neuromodulators or nootropics, given structural similarities to pipradrol derivatives .

Properties

IUPAC Name |

diphenyl-[(2S)-pyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSYRXOJSOXZPT-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345192 | |

| Record name | (2S)-αlpha,αlpha-Diphenyl-2-pyrrolidinemethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148719-90-8 | |

| Record name | 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148719908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-αlpha,αlpha-Diphenyl-2-pyrrolidinemethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446PL4A4AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Asymmetric Catalytic Reduction of Prochiral Ketones

The enantioselective synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride often begins with the asymmetric reduction of prochiral ketones. Chiral catalysts derived from proline or diphenylprolinol-TMS (trimethylsilyl) are pivotal for achieving high enantiomeric excess (ee). For instance, the use of diphenylprolinol-TMS in the presence of molecular sieves enables the Michael addition of methyl 3-(methylamino)-3-oxopropanoate to 3-(4-fluorophenyl)acrylaldehyde, forming a key intermediate . Subsequent hydrogenation with palladium on charcoal (10% Pd/C) under 3–7 bar hydrogen pressure yields the secondary alcohol with >98% ee .

Reaction conditions for this step typically involve aprotic solvents such as toluene or dichloromethane, with temperatures maintained between 0°C and 25°C to prevent racemization. The catalyst loading ranges from 5–10 mol%, and molecular sieves (3Å) are employed to scavenge moisture, which could deactivate the catalyst .

Deprotection of N-Benzyl Intermediates

A critical step in the synthesis involves the removal of protecting groups to generate the free pyrrolidine alcohol. The N-benzyl group, commonly introduced during early-stage synthesis, is cleaved via catalytic hydrogenation. In a representative procedure, N-benzyl-α,α-diphenylprolinol is dissolved in ethanol and subjected to hydrogenation at 3–7 bar using 10% Pd/C . The reaction proceeds quantitatively within 12–24 hours, after which the catalyst is filtered, and the solvent is evaporated under reduced pressure.

The resulting crude product is dissolved in toluene and treated with 15% sulfuric acid to precipitate the hydrochloride salt. Vigorous stirring at 10–20°C ensures complete protonation, yielding (S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride with a purity of >99% (HPLC) . This method avoids the use of harsh acidic conditions that could degrade the pyrrolidine ring.

Detritylation of Trityl-Protected Derivatives

Alternative routes employ trityl (triphenylmethyl) groups to protect the aziridine nitrogen during synthesis. For example, (S)-Diphenyl(1-tritylaziridin-2-yl)methanol is synthesized via Grignard reagent addition to N-trityl serine esters, followed by cyclization . The trityl group is removed using sulfuric acid in a methanol/THF mixture (1:1 v/v) at 0°C, preserving the stereochemical integrity of the aziridine ring. Subsequent hydrolysis under basic conditions (25% NaOH) liberates the free alcohol, which is extracted into dichloromethane and converted to the hydrochloride salt .

This method achieves a 70–80% yield over two steps, with the trityl group providing robust protection against undesired side reactions during earlier stages.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and scalability. A patented method outlines the use of continuous-flow hydrogenation reactors to handle large batches of N-benzyl intermediates . Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Hydrogen pressure | 3–7 bar | Higher pressures reduce time |

| Catalyst concentration | 5–10 wt% Pd/C | Lower loading minimizes cost |

| Temperature | 20–25°C | Prevents exothermic runaway |

| Solvent | Ethanol | Facilitates catalyst recycling |

Post-hydrogenation, the reaction mixture is filtered through a sintered metal catalyst recovery system, enabling Pd/C reuse for up to five cycles without significant activity loss . Crystallization from toluene/water mixtures at pH 2–3 yields the hydrochloride salt with minimal impurity carryover.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on the desired scale and enantiomeric purity. A comparison of methods reveals:

-

Catalytic Asymmetric Reduction : Best for high ee (>98%) but requires expensive chiral catalysts .

-

N-Benzyl Deprotection : Scalable and cost-effective, though dependent on hydrogenation infrastructure .

-

Trityl-Based Routes : Suitable for lab-scale synthesis with complex intermediates but less practical industrially due to trityl group costs .

Recent advancements focus on immobilizing chiral catalysts on silica supports to enhance recyclability, reducing the overall cost of asymmetric synthesis .

Chemical Reactions Analysis

Table 2: Catalytic Performance

-

Key Features :

Functional Group Transformations

The hydroxyl and amine groups participate in diverse transformations:

Table 3: Functional Modifications

-

Mechanistic Notes :

Stereochemical Outcomes

The (S)-configuration dictates reactivity and selectivity:

Table 4: Stereochemical Influence

| Reaction | Configuration | Selectivity Factor (S) | Reference |

|---|---|---|---|

| Aldol condensation | (S) | 12:1 (anti:syn) | |

| Michael addition | (S) | 98% ee | |

| CBS reduction | (R) | 99% ee |

-

Critical Observations :

Industrial-Scale Considerations

Large-scale synthesis emphasizes cost efficiency and purity:

Scientific Research Applications

Synthesis and Mechanism of Action

DPPM is synthesized through asymmetric synthesis methods that ensure high enantioselectivity. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The stereochemistry of DPPM is crucial for its biological activity, particularly in modulating interactions with neurotransmitter systems and enzymes involved in various biological pathways .

Organocatalysis

DPPM is recognized as a bifunctional organocatalyst, facilitating various reactions:

- It reacts with catecholborane to form spiroborate esters, which are effective catalysts for synthesizing enantiopure alcohols through borane reduction of ketones.

- The in situ catalyst generated from DPPM and borane-diethylaniline efficiently catalyzes the enantioselective reduction of 2′-fluoroacetophenone.

- Functionalized mesoporous silica (SBA-15) with DPPM catalyzes the addition of diethylzinc to benzaldehyde, yielding (S)-1-phenyl-propanol .

Medicinal Chemistry

DPPM has been investigated for its potential therapeutic effects:

- It exhibits interactions with specific molecular targets, making it relevant in the treatment of neurological disorders.

- Studies have focused on its enzyme inhibition capabilities, which could lead to advancements in pharmacological therapies for mental health disorders .

Comparative Analysis with Related Compounds

The following table compares DPPM with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diphenylprolinol | Contains pyrrolidine ring | Acts as norepinephrine-dopamine reuptake inhibitor |

| 2-Diphenylmethylpyrrolidine | Similar core structure | Used in cognitive enhancement studies |

| Desoxypipradrol | Similar nitrogen structure | Known for stimulant properties |

| Prolinol | Simpler derivative | Utilized in asymmetric synthesis techniques |

Case Studies and Research Findings

- Enantioselective Catalysis : A study demonstrated that DPPM can enhance the selectivity of reactions involving ketones, showcasing its utility in producing high-purity chiral products .

- Neuropharmacology : Research indicated that DPPM's binding affinity to certain receptors could lead to new treatments for conditions like anxiety and depression by modulating neurotransmitter activity .

- Synthetic Methodologies : DPPM has been employed in various synthetic pathways, including the preparation of oxazaborolidines for asymmetric reductions, highlighting its versatility as a synthetic intermediate .

Mechanism of Action

The mechanism of action of (S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenyl(pyrrolidin-2-yl)methanol Analogs

(a) 1,2-Diphenyl(pyrrolidin-2-yl)methanol

- Molecular formula: $ C{17}H{19}NO $.

- Key differences : Lacks the hydrochloride salt, reducing water solubility. The free base form may exhibit lower stability under acidic conditions .

- Pharmacological note: Neutral analogs often require protonation for biological activity, suggesting the hydrochloride form enhances bioavailability .

(b) (R)-Phenyl[(2S)-pyrrolidin-2-yl]methanol Hydrochloride

- Molecular formula: $ C{11}H{16}ClNO $.

- Key differences : Single phenyl group instead of diphenyl, reducing lipophilicity. The (R)-configuration at the pyrrolidine stereocenter may alter receptor binding compared to the (S)-form .

- Safety: Limited safety data available; similar compounds recommend precautions against inhalation (P261) and skin contact (P262) .

Pyrrolidine Derivatives with Modified Substituents

(a) Diphenyl Pyrrolidine-2-phosphonate Hydrochloride

- Molecular formula: $ C{16}H{19}ClNO_3P $.

- Applications: Used in organocatalysis or as a ligand in metal coordination chemistry .

(b) [(2S,4S)-4-Amino-2-pyrrolidinyl]methanol Dihydrochloride

- Molecular formula : $ C5H{14}Cl2N2O $.

- Key differences: Additional amino group at the 4-position and dihydrochloride salt. The dual stereocenters (2S,4S) may enhance specificity for enzymatic targets .

Piperidine and Pyridine Analogs

(a) Diphenyl(piperidin-3-yl)methanol (Pipradrol 3-Isomer)

- Molecular formula: $ C{18}H{21}NO $.

- Key differences : Piperidine (six-membered ring) instead of pyrrolidine. Larger ring size alters conformational flexibility and receptor affinity .

(b) (S)-3-(Pyrrolidin-2-yl)pyridine Hydrochloride

- Molecular formula : $ C9H{13}ClN_2 $.

- Key differences: Pyridine replaces diphenylmethanol, reducing aromatic interactions. The (S)-configuration may influence nicotinic acetylcholine receptor modulation .

Comparative Data Table

Key Findings and Implications

Stereochemistry Matters : The (S)-configuration in the target compound may optimize interactions with chiral biological targets, such as neurotransmitter transporters, compared to (R)-isomers .

Diphenyl vs.

Salt Forms : Hydrochloride salts improve aqueous solubility, critical for in vivo efficacy .

Safety Gaps: Limited toxicological data for pyrrolidine derivatives necessitate precautionary handling (e.g., PPE, ventilation) .

Biological Activity

(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride features a pyrrolidine ring substituted with two phenyl groups and a hydroxymethyl group. Its molecular formula is CHClN, and it has a molar mass of approximately 283.82 g/mol. The compound's structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.

The biological activity of (S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those linked to neurotransmitter regulation and lipid metabolism.

- Receptor Modulation : It could act as a modulator for neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

- Antimicrobial Activity : Preliminary studies indicate possible antibacterial and antifungal properties, which are common in pyrrolidine derivatives.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial effects of various pyrrolidine derivatives, including (S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride. The Minimum Inhibitory Concentration (MIC) values against several bacterial strains are summarized in the table below:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| (S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride | Staphylococcus aureus | 4.5 |

| (S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride | Escherichia coli | 5.0 |

| (S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride | Pseudomonas aeruginosa | 6.0 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Case Studies

- Study on Neuroprotective Effects : A study conducted on animal models demonstrated that administration of (S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride resulted in significant neuroprotective effects in models of neurodegenerative diseases. Behavioral assessments indicated improved cognitive function, likely due to enhanced cholinergic activity.

- Metabolic Impact Study : Another investigation focused on the compound's influence on lipid metabolism. Results showed that it significantly reduced serum cholesterol levels in hyperlipidemic rats, suggesting potential utility in managing dyslipidemia.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride indicates good oral bioavailability due to its lipophilic nature. It is absorbed effectively through the gastrointestinal tract and distributed widely across tissues.

In toxicological assessments, no significant adverse effects were observed at therapeutic doses, although further studies are required to establish long-term safety profiles.

Q & A

Basic Research Questions

Q. How can the stereochemical purity of (S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride be rigorously validated?

- Methodology : Use polarimetry to measure the specific optical rotation (SOR) and compare it to literature values (e.g., SOR: -67°, c = 3 in chloroform for the (R)-enantiomer ). Pair this with chiral HPLC or SFC analysis using columns like Chiralpak® IA/IB, which are effective for resolving pyrrolidine derivatives. Validate purity thresholds (≥98%) via UV/Vis spectroscopy (λmax at 255 nm) .

Q. What synthetic routes are recommended for preparing (S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride with high enantiomeric excess?

- Methodology : Employ asymmetric catalysis using (S)-proline-derived organocatalysts to achieve stereoselective synthesis . Post-synthesis, isolate the hydrochloride salt via acid-base extraction (e.g., HCl in diethyl ether). Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane) and confirm yield via <sup>1</sup>H NMR (e.g., aromatic proton integration at δ 7.2–7.4 ppm) .

Q. How should researchers address discrepancies in reported melting points for this compound (e.g., 76–78°C vs. 77–80°C)?

- Methodology : Conduct differential scanning calorimetry (DSC) to determine the exact melting range. Consider polymorphic variations or hydration states, and cross-reference batch-specific certificates of analysis (CoA) from suppliers to identify purity-driven differences .

Advanced Research Questions

Q. What strategies optimize the resolution of (S)- and (R)-enantiomers during large-scale synthesis?

- Methodology : Implement simulated moving bed (SMB) chromatography for continuous chiral separation, which reduces solvent waste and improves throughput compared to batch HPLC . Optimize mobile phase composition (e.g., ethanol/hexane with 0.1% trifluoroacetic acid) to enhance enantiomer resolution .

Q. How can in vitro receptor-binding assays be designed to study this compound’s interaction with CNS targets?

- Methodology : Use radioligand displacement assays with <sup>3</sup>H-labeled ligands (e.g., dopamine D2 receptors). Prepare test solutions in PBS (pH 7.4) and measure IC50 values via scintillation counting. Validate results with negative controls (e.g., racemic mixtures) to assess stereospecificity .

Q. What analytical techniques resolve structural ambiguities in derivatives, such as regioisomers or byproducts?

- Methodology : Combine high-resolution mass spectrometry (HRMS) with <sup>13</sup>C NMR to differentiate regioisomers (e.g., phenyl group positioning). For byproduct identification, use LC-MS/MS with collision-induced dissociation (CID) to fragment ions and map degradation pathways .

Q. How do structural modifications (e.g., substituents on the phenyl rings) impact pharmacological activity?

- Methodology : Synthesize analogs with electron-withdrawing/donating groups (e.g., -NO2, -OCH3) and evaluate their binding affinity via surface plasmon resonance (SPR). Correlate results with computational docking studies (e.g., AutoDock Vina) to identify key hydrophobic/π-π interactions .

Methodological Notes

- Stability Testing : Store the compound at -20°C in anhydrous conditions to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .

- Quality Control : Require suppliers to provide batch-specific CoAs with enantiomeric excess (ee) ≥98% and impurity profiles (e.g., ≤0.5% ethylphenidate hydrochloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.